molecular formula C22H18ClN3OS B2674937 2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide CAS No. 339100-85-5

2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide

Cat. No. B2674937
CAS RN: 339100-85-5
M. Wt: 407.92
InChI Key: NMTQTELHFPCERW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole core, with the phenylacetamide and (4-chlorophenyl)sulfanyl)methyl groups attached at specific positions. The exact three-dimensional structure would depend on the spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole core and the substituent groups. The benzimidazole core is aromatic and thus relatively stable, but the substituents could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its constituent groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Antiprotozoal Activity

Research on benzimidazole derivatives, closely related to the specified compound, has shown promising antiprotozoal activity. A study by Pérez‐Villanueva et al. (2013) synthesized a series of benzimidazole derivatives and evaluated their efficacy against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds demonstrated strong activity, with IC50 values in the nanomolar range, surpassing that of metronidazole, the standard drug for these parasites (Pérez‐Villanueva et al., 2013).

Anti-Helicobacter pylori Agents

In another study focused on combating Helicobacter pylori, Carcanague et al. (2002) developed a scaffold based on the 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol structure, leading to potent and selective activities against this gastric pathogen. A prototype compound exhibited low minimum inhibition concentration (MIC) values against various H. pylori strains, including those resistant to metronidazole or clarithromycin (Carcanague et al., 2002).

Antifolate Inhibitors and Antitumor Activity

Gangjee et al. (1996) synthesized novel antifolate inhibitors of thymidylate synthase (TS) as potential antitumor agents. These compounds, incorporating phenylsulfanyl pyrrolo[2,3-d]pyrimidines, exhibited significant inhibition of human TS, suggesting potential applications in cancer treatment (Gangjee et al., 1996).

Antimicrobial and Cytotoxic Activity

Noolvi et al. (2014) explored the synthesis of azetidine-2-one derivatives of 1H-benzimidazole for their antimicrobial and cytotoxic properties. Some synthesized compounds exhibited significant antibacterial activity and cytotoxicity, indicating their potential for developing new therapeutic agents (Noolvi et al., 2014).

Material Science Applications

In the field of materials science, Tapaswi et al. (2015) reported on the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines. These materials demonstrated high refractive indices, small birefringence, and good thermomechanical stabilities, suggesting their utility in advanced optical applications (Tapaswi et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is intended to be a drug or a catalyst, its mechanism of action would depend on its interactions with other molecules in the system .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it is being used. For example, if it exhibits biological activity, it could be further developed as a pharmaceutical compound .

properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfanylmethyl]benzimidazol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3OS/c23-16-10-12-18(13-11-16)28-15-21-25-19-8-4-5-9-20(19)26(21)14-22(27)24-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTQTELHFPCERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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